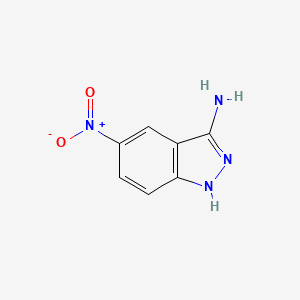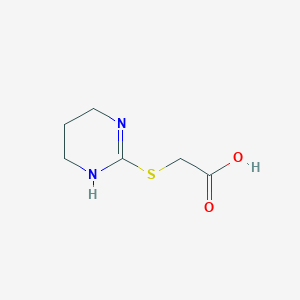
Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
説明
Synthesis Analysis
The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate and related compounds has been explored in various studies. One method involves a multi-step process starting from 2-chloro-6-fluorobenzaldehyde, leading to the target compound with a total yield of 60.2% . Another approach for synthesizing chloro-substituted methyl benzisoxazole carboxylates includes treatment of o-nitromandelic esters with thionyl chloride . These methods highlight practical routes with high yields and low costs, which are beneficial for large-scale production.
Molecular Structure Analysis
The molecular structure of related isoxazole derivatives has been extensively studied. For instance, the crystal structure of a new 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was resolved, and the non-hydrogen atoms were refined anisotropically . Similarly, the structural details of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide were investigated using both experimental and theoretical methods, including density functional theory (DFT) . These studies provide valuable insights into the molecular geometry and electronic properties of isoxazole derivatives.
Chemical Reactions Analysis
The reactivity of isoxazole derivatives has been the subject of several studies. For example, the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate has been investigated, leading to the synthesis of precursors for further chemical transformations . Additionally, the synthesis of 3-methylisoxazole-5-carboxamides and related compounds has been reported, showcasing the versatility of isoxazole derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are crucial for their application in various fields. The solvatomorphism of methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied, revealing different crystalline forms and their respective hydrogen-bonding interactions . The mesomorphic properties of new liquid crystalline isoxazole derivatives have also been reported, indicating their potential use in the design of liquid crystal materials .
科学的研究の応用
Photochemistry and Vibrational Spectra
Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), a closely related compound, was synthesized and isolated in cryogenic matrices for study by FTIR spectroscopy. The research focused on the characterization of its low-energy conformers and its photoproducts upon UV irradiation, providing insights into the photochemistry of such compounds (Lopes et al., 2011).
Synthesis Methodology
A study detailing the synthesis method of a similar compound, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, was conducted. This method involved steps like oximation, chlorination, and cyclization, starting from 2-chloro-6-fluorobenzaldehyde. This synthesis route was noted for its practicality, high yield, and low cost (Su Wei-ke, 2008).
Potential in Cancer Treatment
Research into compounds containing the 3-chloro-2-fluoro-phenyl group, similar to the one , has indicated their potential utility in treating cancer. Specifically, they may inhibit Aurora A, an enzyme implicated in cancer progression (ロバート ヘンリー,ジェームズ, 2006).
Tautomerism of Heteroaromatic Compounds
Investigations into the tautomerism of isoxazole compounds have provided valuable insights into their chemical behavior. This research is relevant to understanding the properties and potential applications of methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate in various fields (A. Boulton & A. Katritzky, 1961).
Antimicrobial Activity
Studies have been conducted on compounds similar to methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate to assess their antimicrobial activity. These studies often focus on the synthesis of the compounds and their effectiveness against various bacterial and fungal species (Anita R. Banpurkar et al., 2018).
特性
IUPAC Name |
methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3/c1-6-9(12(16)17-2)11(15-18-6)10-7(13)4-3-5-8(10)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXXAVIGDIIYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379530 | |
| Record name | Methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate | |
CAS RN |
4415-09-2 | |
| Record name | Methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305527.png)
![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305531.png)
![8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305532.png)
![4-Methylsulfanyl-2-[(pyridine-3-carbonyl)-amino]-butyric acid](/img/structure/B1305534.png)
![1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305537.png)
![1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305538.png)

![4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305540.png)


![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1305552.png)
![3-[3-Acetyl-4-hydroxy-2-(4-isopropyl-phenyl)-5-oxo-2,5-dihydro-pyrrol-1-yl]-propionic acid](/img/structure/B1305554.png)
![4-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-2,6-dimethoxy-phenol](/img/structure/B1305555.png)
![2-[4-(Methylsulfanyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1305556.png)